molecular formula C10H12ClF2N B7947938 (S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B7947938
M. Wt: 219.66 g/mol
InChI Key: NHKRUVNPOLCZCF-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral pyrrolidine ring. This can be achieved through various methods, including asymmetric synthesis or chiral resolution.

    Substitution Reaction: The 2,4-difluorophenyl group is introduced via a substitution reaction. This step often involves the use of a suitable fluorinating agent and a catalyst to ensure regioselectivity and high yield.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 2,4-difluorophenyl group enhances its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    ®-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different pharmacological properties.

    2-(2,4-Difluorophenyl)pyrrolidine: The non-chiral version of the compound.

    2-(2,4-Difluorophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: (S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This property can lead to differences in pharmacokinetics and pharmacodynamics compared to its non-chiral or enantiomeric counterparts.

Properties

IUPAC Name

(2S)-2-(2,4-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKRUVNPOLCZCF-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 3
(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 4
(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 5
(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 6
(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

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